molecular formula C15H15N3O3S B3486210 1,3-dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B3486210
M. Wt: 317.4 g/mol
InChI Key: ORKKPUYEJLTYJT-UHFFFAOYSA-N
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Description

This compound is a type of organic compound . It is known to behave as an n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cationic benzimidazolium iodide salts are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . Another example is the synthesis of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various methods. For instance, single crystal XRD analysis was used to characterize a compound synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate . The various intermolecular interactions that stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring, were identified .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, when a derivative of benzimidazolium iodide salt is brought onto a Au (111) surface, it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of organic electronics. They are used as n-type dopants in OTFTs .

Safety and Hazards

The safety information for similar compounds requires strict adherence to chemical laboratory safety procedures to avoid inhalation, skin contact, or ingestion . They should be properly sealed and stored, and contact with oxygen, acid, or alkali should be avoided to prevent dangerous reactions .

Future Directions

The future directions for the research and development of similar compounds are promising. They have been studied for their potential in the development of more demanding molecular machinery, such as molecular gears . They have also been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .

Properties

IUPAC Name

1,3-dimethyl-2-oxo-N-phenylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-17-13-9-8-12(10-14(13)18(2)15(17)19)22(20,21)16-11-6-4-3-5-7-11/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKKPUYEJLTYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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